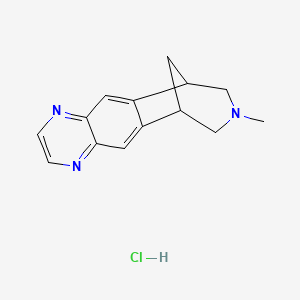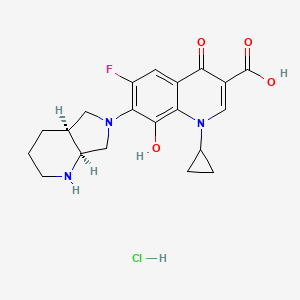
Lithium indolizine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium indolizine-3-carboxylate is a compound that belongs to the class of indolizines, which are nitrogen-containing heterocycles. Indolizines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the 1,3-dipolar cycloaddition of pyridinium ylides with dipolarophiles, such as maleic anhydride, followed by oxidative decarboxylation and dehydrogenative bromination . The reaction conditions often involve the use of copper chloride as a catalyst and oxygen as the oxidant .
Industrial Production Methods
Industrial production of lithium indolizine-3-carboxylate may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium indolizine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the indolizine ring.
Substitution: Substitution reactions, particularly at the C3 position, are common and can introduce various substituents.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts such as palladium, nickel, and rhodium . Reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and reagents such as sodium acetate (NaOAc) and methyl iodide (MeI) .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, methylation of the compound can yield methyl indolizine-3-carboxylate .
Wissenschaftliche Forschungsanwendungen
Lithium indolizine-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activity.
Industry: It is used in the development of advanced materials, including dyes and fluorescent molecules.
Wirkmechanismus
The mechanism of action of lithium indolizine-3-carboxylate involves its interaction with molecular targets and pathways. The compound can inhibit enzymes such as glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPA), which are involved in various cellular processes . These interactions can lead to effects such as neuroprotection, anti-inflammatory activity, and modulation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to lithium indolizine-3-carboxylate include:
Indole-3-carboxylate: Another nitrogen-containing heterocycle with similar biological activities.
Indolizine-3-carboxylate: The parent compound without the lithium group, used in similar applications.
Indole derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
This compound is unique due to the presence of the lithium ion, which can enhance its biological activity and solubility . This makes it a valuable compound for specific applications in research and industry.
Eigenschaften
Molekularformel |
C9H6LiNO2 |
|---|---|
Molekulargewicht |
167.1 g/mol |
IUPAC-Name |
lithium;indolizine-3-carboxylate |
InChI |
InChI=1S/C9H7NO2.Li/c11-9(12)8-5-4-7-3-1-2-6-10(7)8;/h1-6H,(H,11,12);/q;+1/p-1 |
InChI-Schlüssel |
YVLSASBBAZBWSP-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].C1=CC2=CC=C(N2C=C1)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[5-(4-fluorobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B15290377.png)




![ethyl (E)-3-[3,4-bis(phenylmethoxy)phenyl]-2-methylprop-2-enoate](/img/structure/B15290403.png)
